3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone
Description
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone is a piperazinone derivative characterized by a ketone-substituted ethylidene moiety linked to a 4-chlorophenyl group and a phenyl-substituted piperazinone core.
Properties
IUPAC Name |
(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-8-6-13(7-9-14)17(22)12-16-18(23)21(11-10-20-16)15-4-2-1-3-5-15/h1-9,12,20H,10-11H2/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKOHDHOOPJRTA-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=C(C=C2)Cl)N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)/C(=C/C(=O)C2=CC=C(C=C2)Cl)/N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178408-27-0 | |
| Record name | Piperazinone, 3-(2-(4-chlorophenyl)-2-oxoethylidene)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178408270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone typically involves the condensation of 4-chlorobenzaldehyde with 1-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazinones with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone exhibit potential anticancer activity. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth. For instance, studies have shown that derivatives of piperazine can induce apoptosis in cancer cells, suggesting a pathway for therapeutic development against certain malignancies .
1.2 Antidepressant and Anxiolytic Effects
The piperazine moiety is known for its psychoactive properties. Preliminary investigations into the pharmacological effects of this compound suggest that it may have antidepressant and anxiolytic effects, similar to other piperazine derivatives. These effects are hypothesized to arise from the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .
1.3 Antimicrobial Activity
There is growing interest in the antimicrobial potential of this compound. Studies have indicated that structural analogs possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The presence of the chlorophenyl group is believed to enhance these properties by increasing lipophilicity, allowing better membrane penetration .
Pharmacological Studies
2.1 Mechanism of Action
The mechanism by which this compound exerts its effects is an area of active research. It is posited that the compound may act as a receptor modulator, influencing various signaling pathways involved in pain perception and inflammatory responses . This suggests potential applications in treating chronic pain conditions.
2.2 Drug Development
This compound serves as a scaffold for synthesizing novel pharmaceuticals. The ability to modify its structure while retaining biological activity makes it an attractive candidate for drug development programs aimed at creating more effective medications with fewer side effects .
Materials Science Applications
3.1 Corrosion Inhibition
Recent studies have explored the use of this compound as a corrosion inhibitor in metal protection applications. Its effectiveness in acidic environments has been tested, showing promising results in reducing corrosion rates on metal surfaces, which could lead to industrial applications in protective coatings .
3.2 Polymer Chemistry
The compound's unique chemical properties allow it to be used as an additive in polymer formulations, enhancing material properties such as thermal stability and mechanical strength. Research into its incorporation into polymer matrices has shown improvements in durability and resistance to environmental degradation .
Case Study 1: Anticancer Activity
In vitro studies demonstrated that modifications of this compound led to enhanced cytotoxicity against breast cancer cell lines compared to standard treatments .
Case Study 2: Corrosion Resistance
A comparative analysis showed that coatings containing this compound significantly reduced corrosion rates on copper substrates exposed to acidic environments, highlighting its potential industrial applications .
Mechanism of Action
The mechanism of action of 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of certain enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The compound’s piperazinone core distinguishes it from pyridazinone (e.g., 6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone, ) and triazole derivatives (e.g., epoxiconazole, ).
Key structural differences :
- Chlorophenyl positioning: The 4-chlorophenyl group in the target compound contrasts with 2-chlorophenyl () or 2,3-dimethylphenyl () analogs.
- Oxoethylidene vs. acetohydrazide: Unlike pyridazinone derivatives with acetohydrazide side chains (), the oxoethylidene group in the target compound may reduce hydrogen-bonding capacity but improve lipophilicity .
Physicochemical Properties
Stability and Metabolic Considerations
- The 4-chlorophenyl group may slow oxidative metabolism compared to unsubstituted phenyl or methylated analogs (), as chlorine resists CYP450-mediated deactivation .
- Piperazinone cores are prone to hydrolysis under acidic conditions, whereas pyridazinones () are more stable but less synthetically accessible .
Biological Activity
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as (3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one, is a compound with significant biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article explores its biological activities, synthesizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 326.7769 g/mol
- SMILES : C1CN(C(=O)/C(=C/C(=O)C2=CC=C(C=C2)Cl)/N1)C3=CC=CC=C3
- InChIKey : GEKOHDHOOPJRTA-VBKFSLOCSA-N
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit promising anticancer activities. A notable study evaluated a series of pyrano[2,3-c]pyrazoles, including derivatives with the 4-chlorophenyl group. One compound, designated as 4j , demonstrated potent inhibitory effects on glioblastoma cell lines and primary patient-derived glioma stem cells. The compound inhibited neurosphere formation and exhibited low cytotoxicity towards non-cancerous cells, indicating a selective action against cancerous tissues .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. A related study synthesized several pyrazole derivatives, including those with the 4-chlorophenyl moiety, which were tested for antifungal and antitubercular activities. Some derivatives showed significant antifungal activity against various pathogenic strains and were effective against Mycobacterium tuberculosis H37Rv . This suggests that the structural features of this compound may contribute to its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to its ability to inhibit specific kinases involved in oncogenic signaling pathways. For instance, compound 4j was found to inhibit AKT2/PKBβ, a kinase known to play a critical role in glioma progression . This inhibition is significant as AKT signaling is frequently targeted in the development of new cancer therapies.
Biological Activity Summary
| Activity Type | Compound Tested | Targeted Cells | EC50 (µM) | Selectivity |
|---|---|---|---|---|
| Anticancer | 4j | Glioblastoma (U87MG, U251) | < 5 | High |
| Antifungal | Various | Pathogenic fungi | Varied | Moderate |
| Antitubercular | Various | Mycobacterium tuberculosis | Varied | Moderate |
Case Studies
- Study on Glioblastoma Inhibition :
- Antimicrobial Evaluation :
Q & A
Q. What are the common synthetic routes for preparing 3-(2-(4-chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the condensation of 4-chlorophenylacetic acid derivatives with piperazinone precursors. Key steps include:
- Nucleophilic substitution to introduce the chlorophenyl group.
- Ketone formation via oxidation or coupling reactions (e.g., using DCC or EDCI as coupling agents) .
- Purification via column chromatography or recrystallization, often using acetonitrile or ethyl acetate as solvents .
Optimization may involve adjusting reaction temperatures (e.g., 60–80°C for 12–24 hours) and stoichiometric ratios of reagents to improve yields (typically 50–70%) .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray crystallography : Provides definitive structural confirmation, as seen in related piperazinone derivatives (e.g., bond lengths and angles for the oxoethylidene group) .
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the piperazinone ring and substituents. For example, the 4-chlorophenyl group shows characteristic aromatic signals at δ 7.2–7.5 ppm .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 369.1) .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Receptor binding assays : Test affinity for serotonin (5-HT) or dopamine receptors due to structural similarities to known piperazine-based ligands .
- Cytotoxicity studies : Use MTT assays on cell lines (e.g., HEK-293) to evaluate baseline toxicity at concentrations up to 100 µM .
- Enzyme inhibition assays : Screen against kinases or proteases using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can contradictions in crystallographic data for structurally analogous compounds be resolved?
Discrepancies in crystal packing (e.g., differences in piperazinone ring conformations) arise from substituent effects (e.g., electron-withdrawing groups like -Cl vs. -OCH₃). Strategies include:
- Comparative analysis : Overlay structures using software like Mercury (CCDC) to identify torsional variations .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain lattice stability differences .
Q. How do modifications to the oxoethylidene or phenyl groups affect structure-activity relationships (SAR)?
- Oxoethylidene replacement : Substituting with a thioxo group reduces receptor binding affinity by ~30%, as seen in analogous compounds .
- Chlorophenyl positional isomers : The 4-chloro derivative shows higher metabolic stability (t₁/₂ > 6 hours in liver microsomes) compared to 2- or 3-chloro isomers .
- Piperazinone ring expansion : Adding methyl groups to the ring increases lipophilicity (logP from 2.1 to 3.4) but may reduce solubility .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses in dopamine D3 receptors (PDB ID: 3PBL). The chlorophenyl group shows hydrophobic interactions with Leu89 and Val91 residues .
- MD simulations : GROMACS can assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting key hydrogen bonds with Asp110 .
- QSAR models : Train models using descriptors like polar surface area (PSA) and molar refractivity to predict ADMET properties .
Q. How can synthetic byproducts or isomers be identified and minimized during scale-up?
- HPLC-MS monitoring : Detect byproducts (e.g., N-oxides or dimerized species) using reverse-phase C18 columns with acetonitrile/water gradients .
- Isomer control : Adjust reaction pH (e.g., pH 7–8 for keto-enol tautomer equilibrium) and use chiral catalysts to suppress racemization .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
